molecular formula C4H12N2O5 B1259830 Diethanolammonium nitrate

Diethanolammonium nitrate

Cat. No. B1259830
M. Wt: 168.15 g/mol
InChI Key: NRUQNUIWEUZVLI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diethanolammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and diethanolamine. It has a role as a protic solvent. It is an ionic liquid and an organoammonium salt. It contains a nitrate.

Scientific Research Applications

Methane Mitigation in Dairy Cows

  • Research by Guyader et al. (2016) explored the use of linseed plus nitrate in dairy cows' diets for mitigating methane emissions. They found that the LIN+NIT diet reduced methane emission significantly without leaving nitrate or nitrite residuals in milk products (Guyader et al., 2016).

Impact on Herbicide Toxicity

  • Nalewaja and Matysiak (1993) studied how calcium chloride in the spray carrier affects the toxicity of various herbicides, including those with diethanolamine, to kochia in greenhouse experiments. They discovered that certain additives can enhance or reduce herbicide toxicity (Nalewaja & Matysiak, 1993).

Biodegradation by Bacteria

  • Knapp, Jenkey, and Townsley (1996) explored the anaerobic biodegradation of diethanolamine by nitrate-reducing bacteria. They found that specific bacteria could use diethanolamine as their sole carbon and energy sources under both aerobic and anaerobic conditions (Knapp, Jenkey, & Townsley, 1996).

Absorption and Retention in Animal Tissues

  • A study by Villar et al. (2021) on sheep revealed how dietary nitrate affects absorption, metabolism, and excretion through the gastrointestinal tract, helping in understanding the fate of nitrate and nitrite in body fluids and tissues after ingestion (Villar et al., 2021).

Gummy Material Production by Bacteria

  • Magee and Colmer (1960) investigated the production of a gummy material by Alcaligenes faecalis in the presence of diethanolammonium maleic hydrazide. Their work contributes to the understanding of how specific organic compounds affect bacterial growth and metabolism (Magee & Colmer, 1960).

Protic Ionic Liquids in Radiopharmaceuticals

  • Kondratenko et al. (2021) synthesized new protic ionic liquids based on diethanolammonium for potential use as buffer agents in the synthesis of radiopharmaceuticals, demonstrating their effectiveness in radiolabeling reactions (Kondratenko et al., 2021).

properties

Molecular Formula

C4H12N2O5

Molecular Weight

168.15 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;nitrate

InChI

InChI=1S/C4H11NO2.NO3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;/q;-1/p+1

InChI Key

NRUQNUIWEUZVLI-UHFFFAOYSA-O

Canonical SMILES

C(CO)[NH2+]CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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